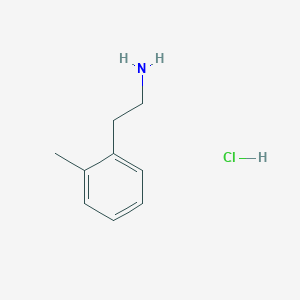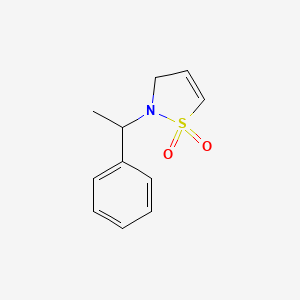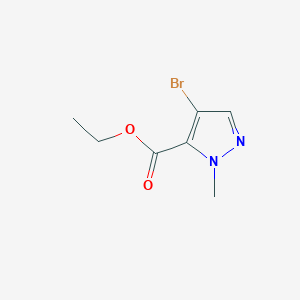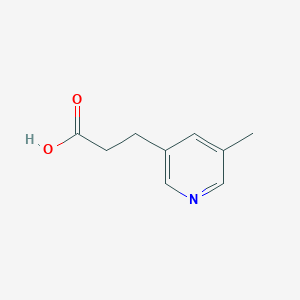
3-(5-Methylpyridin-3-yl)propanoic acid
Übersicht
Beschreibung
3-(5-Methylpyridin-3-yl)propanoic acid, also known as MPPA, is a synthetic organic compound . It has a molecular weight of 165.19 and is typically a pale-yellow to yellow-brown solid . This compound has potential applications within various scientific research fields.
Molecular Structure Analysis
The molecular formula of 3-(5-Methylpyridin-3-yl)propanoic acid is C9H11NO2 . The InChI code is 1S/C9H11NO2/c1-7-4-8(6-10-5-7)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
3-(5-Methylpyridin-3-yl)propanoic acid is a powder at room temperature . It has a molecular weight of 165.19 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
One study detailed an improved synthesis method for related propanoic acid derivatives, emphasizing practical, convenient processes that offer advantages such as milder reaction conditions, simpler operations, and high yields. This advancement in synthetic methodology could facilitate the exploration of these compounds in various scientific applications due to improved accessibility and efficiency (Deng Yong, 2010).
Antiproliferative and Biological Activities
Another research focus is on the antiproliferative and biological activities of propanoic acid derivatives. For instance, derivatives of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid were synthesized and characterized for their antiproliferative activity against human cancer cell lines, including colon cancer, breast cancer, and myelogenous leukemia. These compounds exhibited significant effects, suggesting potential for development into therapeutic agents (B. Božić et al., 2017).
Molecular Engineering for Solar Cell Applications
Molecular engineering efforts have produced organic sensitizers, including derivatives of propanoic acid, for solar cell applications. These sensitizers, engineered at a molecular level, have shown unprecedented efficiency in converting incident photons to current, underscoring their potential in renewable energy technologies (Sanghoon Kim et al., 2006).
Antimicrobial Drug Development
The structural similarity of certain propanoic acid derivatives with fluoroquinolone antibiotics has led to investigations into their potential as scaffolds for creating new antimicrobial drugs. Analytical methods for quality control of these promising active pharmaceutical ingredients (APIs) have been analyzed and tested, highlighting the importance of developing new antibiotics amid increasing microbial resistance (V. O. Zubkov et al., 2016).
Fluorescence Derivatization for Bioassays
Research into fluorescence derivatization of amino acids using naphthalenylamino propanoic acid derivatives has shown strong fluorescence characteristics, making these compounds suitable for biological assays and studies involving DNA interaction (V. Frade et al., 2007).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-(5-methylpyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-4-8(6-10-5-7)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXXQNPWMCFKOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methylpyridin-3-yl)propanoic acid | |
CAS RN |
1256810-53-3 | |
| Record name | 3-(5-methylpyridin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



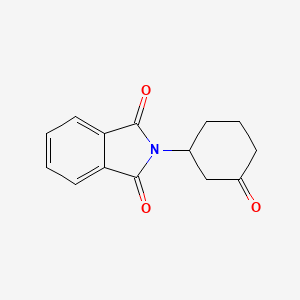
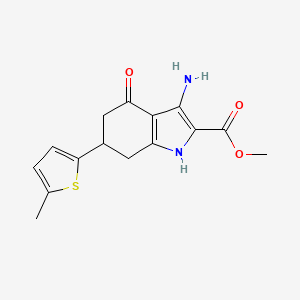
![N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B1429642.png)
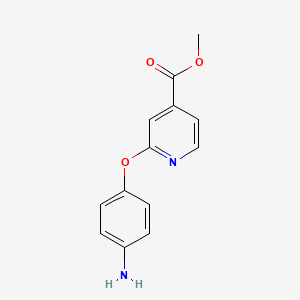
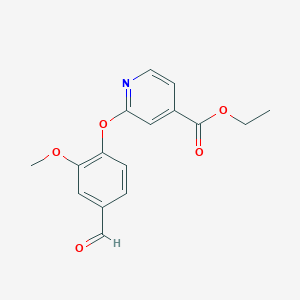
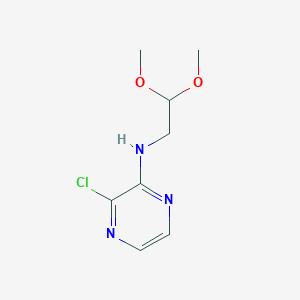
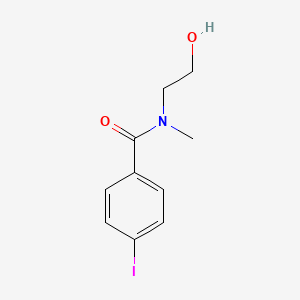
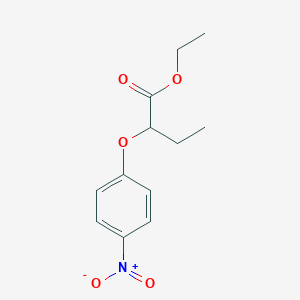
![2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol](/img/structure/B1429649.png)
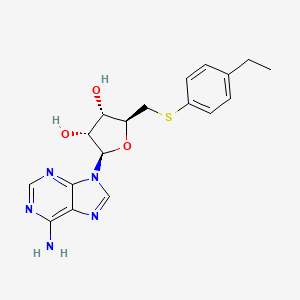
![[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid](/img/structure/B1429651.png)
